2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile
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Overview
Description
2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile is a chemical compound with the molecular formula C7H12N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile typically involves the reaction of 1-methylpyrrolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1-methylpyrrolidine, followed by the addition of acetonitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow systems and automated reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring provides structural stability and can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the nitrile group.
2-methylpyrrolidine: A similar compound with a methyl group instead of the nitrile group.
Pyrrolidine-2-one: A derivative with a carbonyl group instead of the nitrile group.
Uniqueness
2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N2 |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-4,6H2,1H3 |
InChI Key |
OVIXBUQHNFPUEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC#N |
Origin of Product |
United States |
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